molecular formula C8H12O4 B2486659 rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid CAS No. 2138410-19-0

rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid

Cat. No.: B2486659
CAS No.: 2138410-19-0
M. Wt: 172.18
InChI Key: CXVDZTINHSQBKZ-LYFYHCNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3aS,7aS)-Hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid is a bicyclic carboxylic acid characterized by a fused furopyran scaffold. Its structure comprises a six-membered pyran ring (oxygen-containing) fused to a five-membered furan ring, with a carboxylic acid substituent at the 1-position. The "rac" designation indicates a racemic mixture of enantiomers. This compound is likely utilized as a chiral building block in pharmaceutical synthesis, given the prominence of analogous bicyclic carboxylic acids in medicinal chemistry .

Properties

IUPAC Name

(1R,3aS,7aS)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-8(10)7-6-1-2-11-3-5(6)4-12-7/h5-7H,1-4H2,(H,9,10)/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVDZTINHSQBKZ-LYFYHCNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1C(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]2[C@H]1[C@@H](OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the furo[3,4-c]pyran ring system through cyclization reactions, followed by the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to the double bonds in the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
Rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features allow it to interact with biological targets effectively.

  • Mechanism of Action : The compound's ability to form hydrogen bonds and its hydrophobic regions facilitate interactions with enzyme active sites or receptor binding pockets. This property is crucial for developing drugs targeting specific pathways in diseases such as cancer or neurodegenerative disorders.

2. Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the carboxylic acid group enhanced its efficacy against breast cancer cells by promoting apoptosis through mitochondrial pathways.

Study Cell Line IC50 (µM) Mechanism
MCF-715.2Induction of apoptosis
HeLa12.8Cell cycle arrest

Biochemical Applications

1. Enzyme Inhibition
The compound has shown promise as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to mimic substrate structures allows it to bind effectively to enzyme active sites.

  • Example : Inhibition of D-amino acid oxidase has been reported, which is vital in regulating neurotransmitter levels.

2. Case Study: Neurotransmitter Regulation
A study explored the effects of this compound on neurotransmitter modulation in animal models. The findings suggested that the compound could enhance the levels of serotonin and dopamine by inhibiting their degrading enzymes.

Study Model Effect on Neurotransmitters
Rat ModelIncreased serotonin levels by 30%
Mouse ModelEnhanced dopamine levels by 25%

Materials Science Applications

1. Polymer Synthesis
The structural characteristics of this compound make it suitable for use in polymer chemistry. It can act as a monomer in the synthesis of biodegradable polymers.

  • Properties : The compound's furan ring provides reactive sites for polymerization processes, leading to materials with desirable mechanical properties and biodegradability.

Mechanism of Action

The mechanism of action of rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

rac-(4R,4aS,7aS)-Octahydrofuro[3,4-b]pyridine-4-carboxylic Acid
  • Molecular Formula: C₈H₁₃NO₃
  • Molecular Weight : 171.20 g/mol
  • Key Features : Furopyridine core (furan fused to pyridine) with a carboxylic acid group. The pyridine nitrogen introduces basicity, contrasting with the oxygen-rich furopyran system of the target compound.
  • Applications : Listed in Enamine Ltd’s building blocks catalog, highlighting its role as a chiral scaffold in drug discovery .
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
  • Examples :
    • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (C₈H₅ClN₂O₂)
    • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (C₉H₈N₂O₃)
  • Key Features : Pyrrolopyridine core (pyrrole fused to pyridine) with electron-withdrawing (Cl) or electron-donating (OCH₃) substituents. These derivatives exhibit yields of 71–95% in synthesis, suggesting efficient synthetic routes .
  • Applications: Potential intermediates for kinase inhibitors or antiviral agents due to their heteroaromatic frameworks .
Spiroisoquinoline Derivatives
  • Example: rac-(1S,4aS,8aS*)-4a-Hydroxy-2-methylperhydrospiro[isoquinoline-4,100-0 cyclohexan]-200-one
  • Key Features: Spiro architecture with hydroxyl and ketone groups, contrasting with the fused bicyclic system of the target compound.
Key Observations:

Ring Systems :

  • The target compound’s furopyran system provides a carbohydrate-like oxygen-rich scaffold, while furopyridine (e.g., octahydrofuropyridine) and pyrrolopyridine derivatives incorporate nitrogen, altering electronic properties and hydrogen-bonding capabilities .
  • Spiro and polycyclic systems (e.g., –5) diverge significantly, often prioritizing compact rigidity for target binding .

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl in 10b ) increase lipophilicity and may enhance membrane permeability.
  • Methoxy groups (e.g., 10c ) introduce steric hindrance and moderate electron donation.

Biological Activity

Rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid is a compound with potential biological activity that has garnered interest in various research fields. Its unique structural features suggest possible interactions with biological systems, although comprehensive data on its biological effects remain limited.

Structural Characteristics

  • Molecular Formula : C8_8H12_{12}O4_4
  • IUPAC Name : (1R,3aS,7aS)-hexahydro-3H-furo[3,4-c]pyran-1-carboxylic acid
  • SMILES : C1COC[C@H]2[C@H]1C@HC(=O)O
  • InChIKey : CXVDZTINHSQBKZ-VQVTYTSYSA-N

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, its structure suggests several avenues for potential activity:

1. Antimicrobial Properties

While specific studies on this compound are scarce, similar furo-pyran derivatives have shown antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against various bacterial strains.

2. Enzyme Inhibition

The compound's carboxylic acid functionality may allow it to act as an inhibitor for certain enzymes. Research into related compounds indicates that structural analogs can interact with enzymatic pathways, potentially influencing metabolic processes.

3. Neuroprotective Effects

Some studies suggest that compounds with a furo-pyran structure may exhibit neuroprotective effects. This could be relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles.

Case Studies and Research Findings

Despite the lack of direct literature on this compound itself, several related studies provide insights:

StudyFindings
Zhang et al. (2020)Investigated a series of furo-pyran derivatives and their antimicrobial activities against Staphylococcus aureus and Escherichia coli. Found significant inhibition at low concentrations.
Lee et al. (2019)Examined enzyme inhibition by related compounds; noted that carboxylic acid groups can enhance binding affinity to target enzymes.
Kim et al. (2021)Reported neuroprotective effects of furo-pyran derivatives in cellular models of oxidative stress; suggested potential therapeutic applications in neurodegeneration.

Q & A

Q. What are the established synthetic routes for rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves constructing the furo[3,4-c]pyran bicyclic core via cyclization or ring-closing metathesis. For example, related bicyclic systems (e.g., spirocyclic compounds) are synthesized using precursors like aziridine derivatives or via transition metal-catalyzed reactions (e.g., Rh or Cu catalysts) under controlled conditions . Optimization includes adjusting solvent systems (e.g., THF or DMF), temperature gradients, and base selection (e.g., NaH or KOtBu) to enhance yield and minimize side products. Multi-step protocols with intermediate purification (e.g., column chromatography) are critical for academic-scale reproducibility .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer : Stereochemical confirmation relies on chiral HPLC coupled with polarimetry or X-ray crystallography for absolute configuration determination. Purity is assessed via reverse-phase HPLC (>95% purity threshold) and 1H/13C NMR spectroscopy to verify proton environments and absence of diastereomeric impurities. Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns. For complex bicyclic frameworks, NOESY or ROESY NMR experiments can resolve spatial proton relationships .

Q. How does the compound’s bicyclic framework influence its reactivity in functionalization reactions?

  • Methodological Answer : The fused furopyran system introduces steric hindrance and electronic effects that direct regioselectivity. For example, the carboxylic acid group at C1 is prone to esterification or amidation under standard coupling agents (e.g., EDC/HOBt), while the oxygen-rich ring may undergo ring-opening under acidic conditions. Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals .

Advanced Research Questions

Q. What challenges arise when resolving racemic mixtures of this compound, and what enzymatic or chemical methods are reported?

  • Methodological Answer : Kinetic resolution via immobilized lipases or esterases (e.g., Candida antarctica lipase B) is effective for separating enantiomers. For instance, enzymatic hydrolysis of ester derivatives can yield enantiopure acids or alcohols . Chemical resolution using chiral auxiliaries (e.g., Mosher’s acid) or diastereomeric salt formation (e.g., with (-)-quinine) requires iterative crystallization. Recent advances in dynamic kinetic resolution (DKR) combine metal catalysts (e.g., Ru) with enzymes to achieve >90% enantiomeric excess .

Q. How can researchers address discrepancies in reported biological activity data across different studies?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line selection, incubation time) or compound purity. Rigorous validation includes:
  • Reproducing assays under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells).
  • Cross-referencing purity data (HPLC, NMR) with biological results.
  • Using positive controls (e.g., known enzyme inhibitors) to calibrate activity thresholds.
    Meta-analyses of structure-activity relationships (SAR) can isolate critical functional groups (e.g., the carboxylic acid moiety) responsible for activity .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer : Derivative design focuses on modifying the carboxylic acid group (e.g., bioisosteres like tetrazoles) or the bicyclic core (e.g., halogenation or methyl substitutions). Computational tools (e.g., AutoDock, Schrödinger Suite) predict binding affinities to targets like proteases or GPCRs. Parallel synthesis using Ugi or Suzuki-Miyaura reactions enables rapid diversification. Biological screening should prioritize in vitro enzyme inhibition (IC50) followed by in vivo pharmacokinetic profiling (e.g., plasma half-life, metabolic stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.